molecular formula C21H26N4O3 B2820511 N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(2-(tert-butoxy)ethoxy)-N-methylnicotinamide CAS No. 2034500-11-1

N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(2-(tert-butoxy)ethoxy)-N-methylnicotinamide

Cat. No.: B2820511
CAS No.: 2034500-11-1
M. Wt: 382.464
InChI Key: UHLXPEPPHMIPOW-UHFFFAOYSA-N
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Description

N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(2-(tert-butoxy)ethoxy)-N-methylnicotinamide is a complex organic compound that features a benzimidazole moiety, a nicotinamide group, and a tert-butoxyethoxy side chain

Scientific Research Applications

N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(2-(tert-butoxy)ethoxy)-N-methylnicotinamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Material Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties.

Future Directions

The future directions in the research and development of similar compounds often involve the synthesis of new derivatives with improved properties, the exploration of their biological activity, and their potential applications in medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(2-(tert-butoxy)ethoxy)-N-methylnicotinamide typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(2-(tert-butoxy)ethoxy)-N-methylnicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action of N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(2-(tert-butoxy)ethoxy)-N-methylnicotinamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity, while the nicotinamide group can interact with nicotinic receptors, modulating their function. The tert-butoxyethoxy side chain may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-((1H-benzo[d]imidazol-2-yl)methyl)-N-methylnicotinamide: Lacks the tert-butoxyethoxy side chain, which may affect its solubility and bioavailability.

    N-((1H-benzo[d]imidazol-2-yl)methyl)-6-ethoxy-N-methylnicotinamide: Similar structure but with an ethoxy group instead of a tert-butoxyethoxy group, potentially altering its chemical properties.

Uniqueness

N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(2-(tert-butoxy)ethoxy)-N-methylnicotinamide is unique due to the presence of the tert-butoxyethoxy side chain, which enhances its solubility and bioavailability compared to similar compounds. This structural feature may also influence its interaction with biological targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-N-methyl-6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-21(2,3)28-12-11-27-19-10-9-15(13-22-19)20(26)25(4)14-18-23-16-7-5-6-8-17(16)24-18/h5-10,13H,11-12,14H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLXPEPPHMIPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCOC1=NC=C(C=C1)C(=O)N(C)CC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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